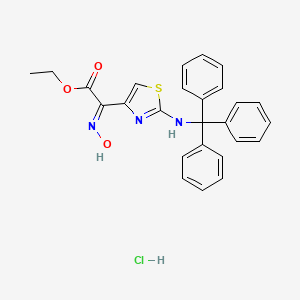
(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Hydroxyimino Group: This step involves the reaction of the thiazole derivative with hydroxylamine.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyimino group.
Reduction: Reduction reactions could target the hydroxyimino group, converting it to an amine.
Substitution: The thiazole ring and tritylamino group may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group could yield a nitroso compound, while reduction could yield an amine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its biological activity.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or activating their function. The hydroxyimino group may also play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Hydroxyimino Compounds: Compounds with similar hydroxyimino groups.
Tritylamino Compounds: Compounds with similar tritylamino groups.
Uniqueness
The uniqueness of (Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate hydrochloride lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H24ClN3O3S |
|---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
ethyl (2E)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C26H23N3O3S.ClH/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18,31H,2H2,1H3,(H,27,28);1H/b29-23+; |
InChI Key |
POPNOGAIIMCRTH-BTCGTBLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(hydroxymethyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13010759.png)
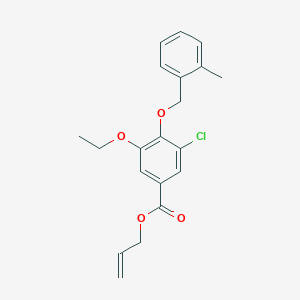
![(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[(4-methoxyphenyl)methylideneamino]oxane-2,4,5-triol](/img/structure/B13010767.png)

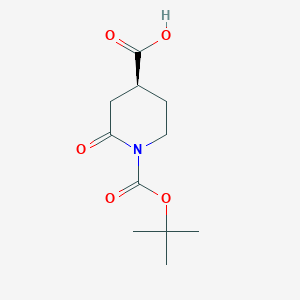

![Bicyclo[3.3.1]nonane-2,6-diamine](/img/structure/B13010815.png)
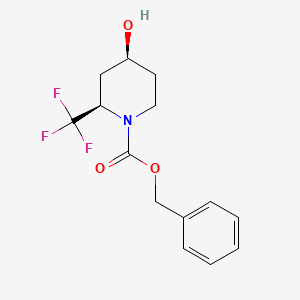
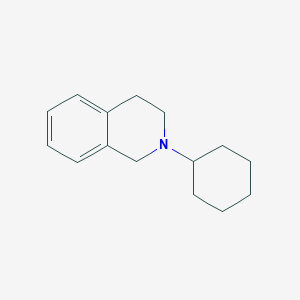
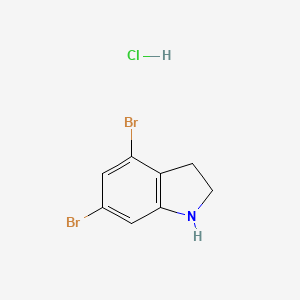
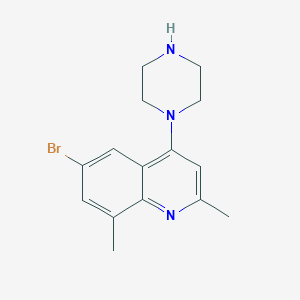
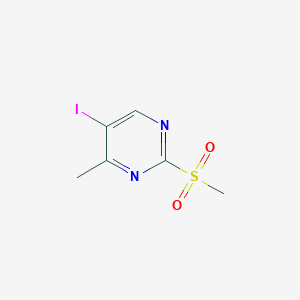
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13010843.png)
